molecular formula C24H22FN3O4 B12017296 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618075-07-3

1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B12017296
CAS No.: 618075-07-3
M. Wt: 435.4 g/mol
InChI Key: WTHRVWONBWMSRL-LSDHQDQOSA-N
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Description

1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a fluoro-methoxybenzoyl group, and a hydroxylated pyrrolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one likely involves multiple steps, including:

  • Formation of the imidazole ring.
  • Introduction of the fluoro-methoxybenzoyl group.
  • Construction of the pyrrolone core.
  • Final coupling of the various fragments.

Industrial Production Methods

Industrial production methods would typically involve optimizing the reaction conditions for scale-up, ensuring high yield and purity, and minimizing the use of hazardous reagents. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The fluoro-methoxybenzoyl group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation of the hydroxyl group would yield a ketone.
  • Reduction of the fluoro-methoxybenzoyl group would yield an alcohol.
  • Substitution reactions on the imidazole ring would yield various substituted imidazoles.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential use as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
  • Used as a lead compound in drug discovery programs.

Industry

  • Potential applications in the development of new materials or catalysts.
  • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the fluoro and methoxy substituents.

    1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Contains a chloro substituent instead of fluoro.

Uniqueness

The presence of the fluoro and methoxy groups in 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and reactivity.

Properties

CAS No.

618075-07-3

Molecular Formula

C24H22FN3O4

Molecular Weight

435.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H22FN3O4/c1-32-19-9-8-17(14-18(19)25)22(29)20-21(16-6-3-2-4-7-16)28(24(31)23(20)30)12-5-11-27-13-10-26-15-27/h2-4,6-10,13-15,21,29H,5,11-12H2,1H3/b22-20+

InChI Key

WTHRVWONBWMSRL-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O)F

Origin of Product

United States

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